
Tricyclopropylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclopropylmethanol is an organic compound with the molecular formula C10H16O. It is characterized by the presence of three cyclopropyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group. This compound is known for its unique structural features, which impart significant strain due to the presence of the cyclopropyl rings. This strain influences its reactivity and properties, making it an interesting subject of study in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricyclopropylmethanol can be synthesized through various methods. One common approach involves the reaction of tricyclopropylcarbinyl chloride with a suitable nucleophile, such as sodium hydroxide, to yield this compound. Another method involves the reduction of tricyclopropylcarbinone using reducing agents like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to tricyclopropylcarbinone using oxidizing agents like chromium trioxide.
Reduction: Reduction of tricyclopropylcarbinone back to this compound can be achieved using lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents for converting the hydroxyl group to halides.
Major Products:
Oxidation: Tricyclopropylcarbinone.
Reduction: this compound.
Substitution: Tricyclopropyl halides.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of tricyclopropylmethanol is primarily influenced by the strain in its cyclopropyl rings. This strain affects its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are still under investigation, but it is known to participate in various organic reactions due to its strained structure .
Comparaison Avec Des Composés Similaires
Cyclopropylmethanol: Similar in structure but with only one cyclopropyl group.
Cyclopropanemethanol: Another related compound with a single cyclopropyl group attached to the methanol moiety.
Uniqueness: Tricyclopropylmethanol is unique due to the presence of three cyclopropyl groups, which impart significant strain and influence its reactivity. This makes it more reactive in certain chemical reactions compared to its simpler counterparts like cyclopropylmethanol .
By understanding the properties, preparation methods, and applications of this compound, researchers can further explore its potential in various fields of science and industry.
Propriétés
Numéro CAS |
23719-88-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
tricyclopropylmethanol |
InChI |
InChI=1S/C10H16O/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h7-9,11H,1-6H2 |
Clé InChI |
AFENMVKJKZDJQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2CC2)(C3CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



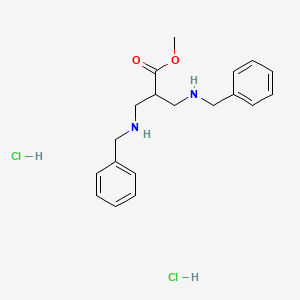
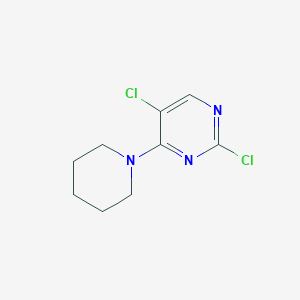
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
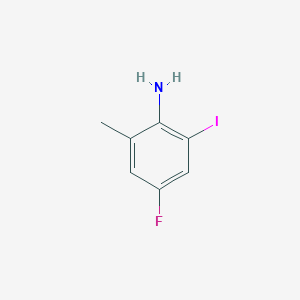
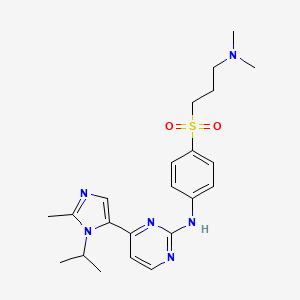
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
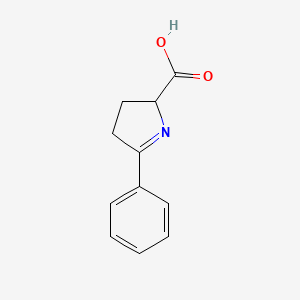

![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
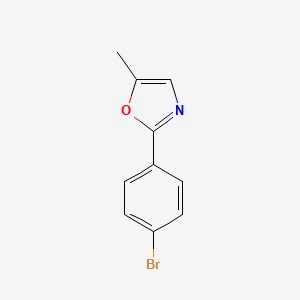
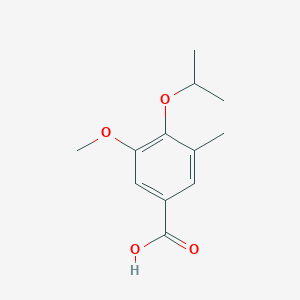

![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
